Mal-PEG2-Val-Cit-p-aminobenzyloxycarbonyl-OH, commonly referred to as Mal-PEG2-Val-Cit-PAB-OH, is a specialized chemical compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound integrates several functional groups, including a maleimide moiety, polyethylene glycol (PEG) spacer, a valine-citrulline dipeptide, and a p-aminobenzyloxycarbonyl group. Its design allows for targeted drug delivery, particularly in cancer therapies, by enabling the selective release of therapeutic agents within specific cellular environments.
The compound is cataloged under the CAS number 2055041-38-6 and is commercially available from various suppliers such as BenchChem, AxisPharm, and MedChemExpress. Its synthesis and applications have been extensively documented in scientific literature and product catalogs.
Mal-PEG2-Val-Cit-PAB-OH is classified as a peptide-based linker. It falls under the category of bioconjugates, specifically designed for use in biopharmaceuticals aimed at enhancing the efficacy of targeted therapies.
The synthesis of Mal-PEG2-Val-Cit-PAB-OH involves multiple steps that ensure the proper formation of its functional groups. The key steps include:
The industrial production of Mal-PEG2-Val-Cit-PAB-OH necessitates stringent control over reaction conditions such as temperature, pH, and solvent choice to achieve high yields and purity levels. Chromatography techniques are typically employed for purification purposes .
Mal-PEG2-Val-Cit-PAB-OH has a complex molecular structure characterized by its distinct functional groups:
This structure allows for effective conjugation with antibodies or other biomolecules while providing stability against premature cleavage .
The compound's purity is typically ≥95%, ensuring its suitability for research and therapeutic applications.
Mal-PEG2-Val-Cit-PAB-OH undergoes specific chemical reactions crucial for its function as a linker in ADCs:
The cleavage mechanism involves an elimination process triggered by cathepsin B, which recognizes the dipeptide sequence and cleaves it efficiently under physiological conditions .
Mal-PEG2-Val-Cit-PAB-OH functions primarily as a linker that connects an antibody to its drug payload. Upon internalization into target cells:
The specificity of cathepsin B for this dipeptide bond ensures that drug release occurs predominantly within lysosomes, minimizing systemic exposure and enhancing therapeutic efficacy .
Mal-PEG2-Val-Cit-PAB-OH exhibits high solubility in aqueous solutions due to the presence of the polyethylene glycol spacer. Its hydrophilic nature facilitates better distribution in biological systems.
Key chemical properties include:
These properties make it suitable for use in targeted drug delivery systems.
Mal-PEG2-Val-Cit-PAB-OH is utilized primarily in:
Research continues to explore its potential applications in other areas of biomedicine, particularly in improving the efficacy and safety profiles of existing therapies .
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2